![molecular formula C23H20F3N5O2 B3466010 5-(3-methoxyphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3466010.png)
5-(3-methoxyphenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Description
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to have significant biological activities . They are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .
Synthesis Analysis
A variety of novel disubstituted 2-(alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo[1,5-a]pyrimidine . The regio-controlled Sonogashira-type coupling of the dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines can be quite diverse, depending on the specific substituents present on the scaffold. As mentioned earlier, one common method of synthesizing these compounds involves site-selective cross-coupling reactions .Future Directions
properties
IUPAC Name |
5-(3-methoxyphenyl)-N-methyl-N-(2-pyridin-2-ylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2/c1-30(11-9-16-7-3-4-10-27-16)22(32)18-14-28-31-20(23(24,25)26)13-19(29-21(18)31)15-6-5-8-17(12-15)33-2/h3-8,10,12-14H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKDAOZAOMFZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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